(2,3-Difluorophenyl)(2-fluoro-4-methoxyphenyl)methanol
Description
(2,3-Difluorophenyl)(2-fluoro-4-methoxyphenyl)methanol is a fluorinated aromatic alcohol featuring two distinct aryl groups: a 2,3-difluorophenyl moiety and a 2-fluoro-4-methoxyphenyl moiety. The molecule combines fluorine substituents, a methoxy group, and a hydroxymethyl (-CH2OH) bridge.
Properties
IUPAC Name |
(2,3-difluorophenyl)-(2-fluoro-4-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-19-8-5-6-9(12(16)7-8)14(18)10-3-2-4-11(15)13(10)17/h2-7,14,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILGUEVGBKZHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=C(C(=CC=C2)F)F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluorophenyl)(2-fluoro-4-methoxyphenyl)methanol typically involves the reaction of 2,3-difluorobenzaldehyde with 2-fluoro-4-methoxybenzyl alcohol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluorophenyl)(2-fluoro-4-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research has shown that compounds similar to (2,3-Difluorophenyl)(2-fluoro-4-methoxyphenyl)methanol exhibit antimicrobial activity against various pathogens. The structural characteristics of this compound may enhance its interaction with bacterial membranes, making it a candidate for further investigation in antimicrobial therapies.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 62.5 µg/mL | |
| S. aureus | 78.12 µg/mL | |
| E. faecalis | 78.12 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that phenolic compounds can inhibit cancer cell proliferation. Similar compounds have shown promising results against various cancer cell lines, suggesting that this compound may possess cytotoxic properties that could be leveraged in cancer treatment strategies.
Study on Antimicrobial Properties
A study assessed the antibacterial activity of methanolic extracts from plant sources that contained structural analogs of this compound. The findings indicated significant effectiveness against methicillin-resistant strains of Staphylococcus aureus (MRSA) through in vitro assays, highlighting the potential for developing new antimicrobial agents based on this compound's structure.
Cytotoxicity Assessment
Research evaluating the cytotoxic effects of phenolic compounds on cancer cell lines revealed that derivatives similar to this compound exhibited significant inhibition of cell growth in HeLa and A549 cells. MTT assays were utilized to determine cell viability post-treatment, confirming the compound's potential as an anticancer agent.
Mechanism of Action
The mechanism of action of (2,3-Difluorophenyl)(2-fluoro-4-methoxyphenyl)methanol involves its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs based on functional groups, substitution patterns, and inferred properties.
Fluorinated Benzyl Alcohols
Example : 2,3-Difluoro-5-methoxy-4-methylbenzylalcohol (CAS 1706461-15-5)
- Molecular Formula : C9H10F2O2
- Key Features : Contains a methyl group and fewer fluorine atoms (two vs. three in the target compound).
- Its lower molecular weight (188.17 g/mol vs. 268.19 g/mol for the target) suggests differences in solubility and melting points .
Piperidine-Containing Fluorinated Alcohols
Example: (±)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (CAS 139290-69-0)
- Molecular Formula: C23H29FNO4
- Key Features : Incorporates a piperidine ring and a 4-fluorophenethyl group.
- Comparison : The piperidine ring introduces basicity (pKa ~8–10), altering solubility in acidic environments. The extended structure (MW 408.48 g/mol) may enhance receptor-binding specificity but reduce membrane permeability compared to the target compound .
Fluorinated Amides
Example : N-(2,3-Difluorophenyl)-2-fluorobenzamide
- Molecular Formula: C13H8F3NO
- Key Features : Replaces the hydroxymethyl group with an amide (-CONH-).
- Comparison : The amide group enables stronger hydrogen bonding, likely increasing melting points and crystallinity. Such derivatives are frequently explored as enzyme inhibitors (e.g., succinate dehydrogenase) due to their planar, rigid structures .
Structural and Property Analysis (Table)
Research Implications and Gaps
- Crystallography: Fluorinated benzamides exhibit diverse crystal packing due to halogen interactions and hydrogen bonding . The target compound’s methanol group may form weaker intermolecular bonds, leading to less predictable polymorphism.
- Biological Activity : While direct data are absent, fluorinated alcohols are often intermediates in drug synthesis. The methoxy group could enhance solubility for CNS-targeting applications.
- Synthetic Challenges : highlights hydrogenation and palladium-catalyzed steps for related compounds, suggesting similar routes may apply to the target’s synthesis .
Biological Activity
(2,3-Difluorophenyl)(2-fluoro-4-methoxyphenyl)methanol is an organic compound with the molecular formula C14H11F3O2. This compound is notable for its unique structural properties, particularly the presence of multiple fluorine atoms and a methoxy group, which enhance its potential biological activity. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Synthesis and Properties
The synthesis of this compound typically involves the reaction of 2,3-difluorobenzaldehyde with 2-fluoro-4-methoxybenzyl alcohol under acidic or basic conditions. The reaction is often catalyzed by hydrochloric acid or sodium hydroxide and can be conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Chemical Properties:
- Molecular Formula: C14H11F3O2
- Molecular Weight: 272.24 g/mol
- Physical State: Solid at room temperature
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances binding affinity and selectivity towards these targets. Notably, it can modulate enzyme activity by acting as either an inhibitor or activator depending on the specific pathway involved .
Biological Activity
Research indicates that this compound has potential applications in several therapeutic areas:
- Antiviral Activity: Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against HIV. Its structural similarity to known antiviral agents positions it as a candidate for further investigation in antiviral drug development .
- Anticancer Potential: The compound has been evaluated for its antiproliferative effects on various cancer cell lines. In vitro studies have shown that it can inhibit cell growth and induce apoptosis in tumor cells by disrupting critical cellular pathways .
- Anti-inflammatory Effects: It has also been studied for its anti-inflammatory properties. In vitro assays demonstrated a reduction in inflammatory markers in cell cultures treated with this compound .
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Case Study 1: Antiviral Efficacy
In a study assessing the compound's efficacy against HIV, researchers found that it inhibited viral replication in vitro with an IC50 value indicating significant potency compared to control compounds . -
Case Study 2: Anticancer Activity
A study focused on breast cancer cell lines reported that treatment with this compound led to a decrease in cell viability and induced G2/M phase cell cycle arrest. The mechanism was linked to the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2,3-Difluorophenyl)(2-fluoro-4-methylphenyl)methanol | Structure | Moderate anticancer activity |
| (2,3-Difluorophenyl)(2-fluoro-4-chlorophenyl)methanol | Structure | Antiviral properties |
| (2,3-Difluorophenyl)(2-fluoro-4-ethoxyphenyl)methanol | Structure | Anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (2,3-Difluorophenyl)(2-fluoro-4-methoxyphenyl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Friedel-Crafts alkylation, leveraging the electron-withdrawing fluorine substituents to direct reactivity. For example, reduction of a ketone intermediate (e.g., using NaBH4 or LiAlH4) is critical for introducing the methanol group. Optimization of solvent polarity (e.g., THF vs. DMF) and temperature (0–25°C) can enhance yields by minimizing side reactions like over-reduction or defluorination .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- <sup>19</sup>F NMR : Distinct signals for fluorine atoms at positions 2,3 (on the difluorophenyl ring) and 2' (on the fluoromethoxyphenyl ring) confirm substitution patterns.
- <sup>1</sup>H NMR : Methine proton (CH-OH) appears as a singlet (~δ 5.5–6.0 ppm), while methoxy protons resonate at δ ~3.8 ppm.
- IR : Stretching vibrations for -OH (~3200–3500 cm⁻¹) and C-F (~1100–1250 cm⁻¹) validate functional groups.
- HRMS : Exact mass matching the molecular formula (C₁₄H₁₀F₃O₂) confirms purity .
Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?
- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DCM, THF) but insoluble in water. Stability tests under varying pH (4–9) and temperature (-20°C to 25°C) are recommended to prevent degradation. Fluorinated aromatic systems are generally stable but may undergo hydrolysis under strongly acidic/basic conditions .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity or biological interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron distribution, highlighting nucleophilic/electrophilic sites (e.g., hydroxyl group for hydrogen bonding). Docking studies with enzymes (e.g., cytochrome P450) may predict metabolic pathways or binding affinities, guiding drug design. Software like Gaussian or AutoDock Vina is used, with parameters optimized for fluorine’s electronegativity .
Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?
- Methodological Answer : Chiral HPLC or derivatization with Mosher’s acid can determine enantiomeric excess. Asymmetric catalysis (e.g., using BINOL-derived ligands) may improve stereoselectivity. Conflicting NOESY data vs. computational models require iterative refinement of reaction conditions (e.g., solvent, catalyst loading) .
Q. How does the fluorination pattern influence the compound’s pharmacokinetic properties in preclinical studies?
- Methodological Answer : Fluorine atoms enhance metabolic stability by resisting oxidation. Comparative studies with non-fluorinated analogs using in vitro microsomal assays (e.g., liver S9 fractions) quantify half-life improvements. LogP measurements (via HPLC) assess lipophilicity changes, correlating with membrane permeability .
Q. What advanced techniques (X-ray crystallography, TGA-DSC) characterize its solid-state properties for formulation studies?
- Methodological Answer : Single-crystal X-ray diffraction reveals molecular packing and hydrogen-bonding networks, critical for polymorph screening. Thermal gravimetric analysis (TGA) identifies decomposition points (>200°C expected for fluorinated aromatics), while DSC detects phase transitions (e.g., glass transition) relevant to drug formulation .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound across literature?
- Methodological Answer : Variability often arises from impurities in starting materials (e.g., residual moisture in fluorophenol precursors) or unoptimized workup procedures. Replicate experiments with strict moisture control (e.g., Schlenk techniques) and in situ monitoring (e.g., ReactIR) can isolate critical variables. Cross-referencing with analogous compounds (e.g., ’s nitro reduction method) provides benchmarks .
Q. Why might biological assay results conflict with computational predictions of activity?
- Methodological Answer : Discrepancies may stem from off-target interactions or unmodeled solvent effects. Validate assays with orthogonal techniques (e.g., SPR for binding kinetics vs. cell-based viability assays). Adjust computational parameters (e.g., solvation models in docking simulations) to better reflect experimental conditions .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 280.22 g/mol | |
| Predicted LogP (ChemAxon) | 2.8–3.5 | |
| Thermal Stability (TGA) | Decomposition >220°C | |
| Chiral Resolution | Chiralpak AD-H column, hexane:IPA (90:10) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
